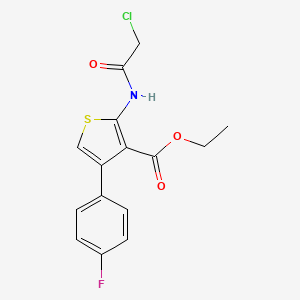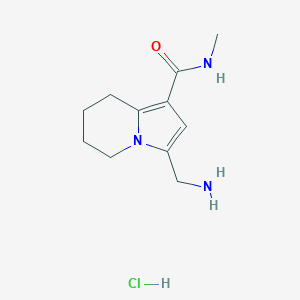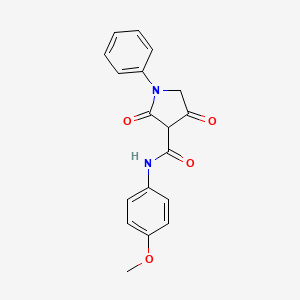
N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide, also known as MPDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPDC belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a range of cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. This compound has been shown to increase the activity of the sigma-1 receptor, which may lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of the sigma-1 receptor, leading to increased calcium signaling and altered ion channel regulation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is its high purity and yield, which makes it a suitable compound for scientific research. This compound has also been extensively studied, with a range of in vitro and in vivo models available for researchers to use. However, one limitation of this compound is its potential off-target effects, as it has been shown to interact with a range of other proteins in addition to the sigma-1 receptor. This may make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are a number of future directions for research on N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use as a tool compound for studying the sigma-1 receptor and its role in cellular processes. This compound has already been used extensively in this capacity, but further research is needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate 4-methoxyphenylhydrazone. This intermediate is then reacted with phenylglyoxal to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a modulator of the sigma-1 receptor, which has been implicated in a range of physiological and pathological processes. This compound has been shown to have affinity for the sigma-1 receptor, and has been used as a tool compound to study the role of this receptor in various biological systems.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-14-9-7-12(8-10-14)19-17(22)16-15(21)11-20(18(16)23)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQCFUFMDWRROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

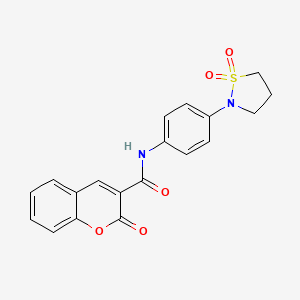
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2901957.png)
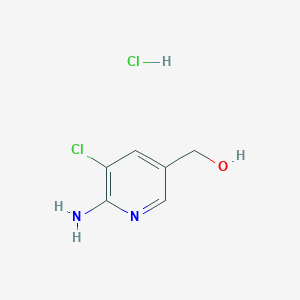


![3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2901966.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2901968.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2901969.png)
![3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901970.png)
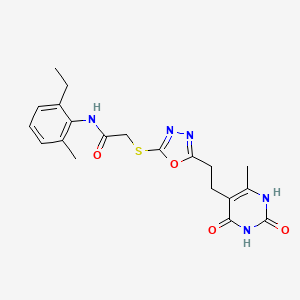
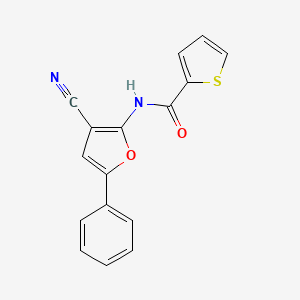
![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)
